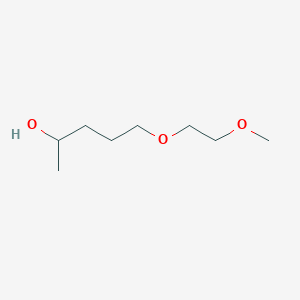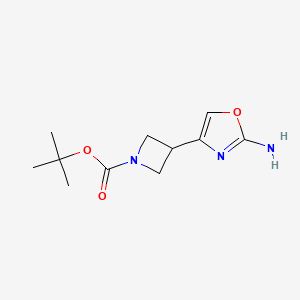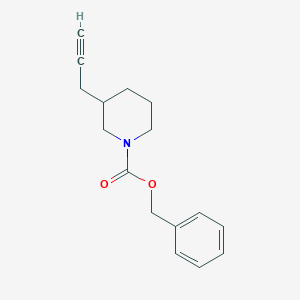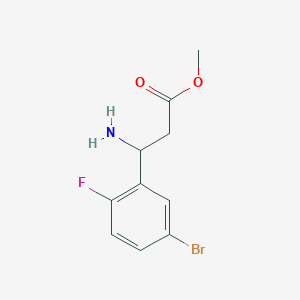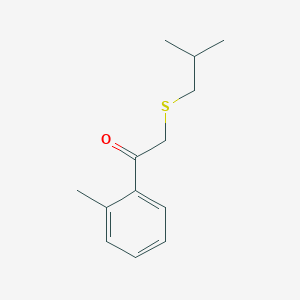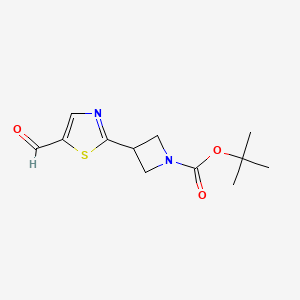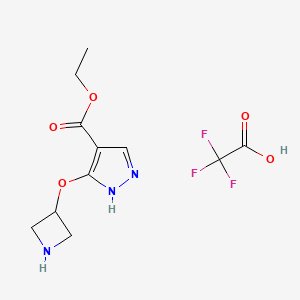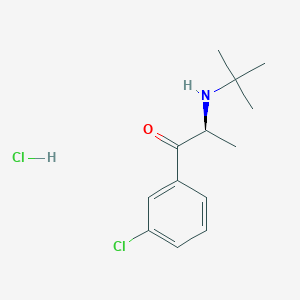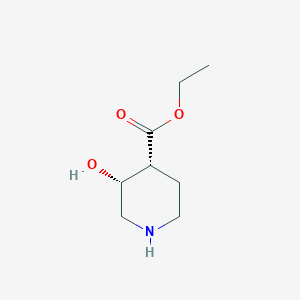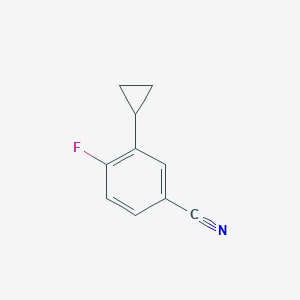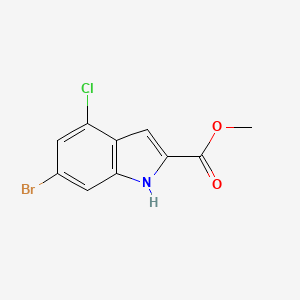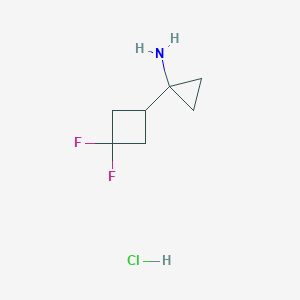![molecular formula C8H17NO2S B13506221 tert-butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate CAS No. 1286768-71-5](/img/structure/B13506221.png)
tert-butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, and the product can be purified by standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.
化学反应分析
Types of Reactions:
Oxidation: tert-Butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the carbamate protecting group, typically using strong acids like trifluoroacetic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Trifluoroacetic acid or other strong acids are commonly employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding amine.
Substitution: Various substituted carbamates or amines.
科学研究应用
Chemistry: tert-Butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate is widely used in organic synthesis as a protecting group for amines. It is particularly valuable in peptide synthesis, where selective protection and deprotection of amino groups are crucial.
Biology: In biological research, this compound is used to modify peptides and proteins, allowing for the study of their structure and function. It can also be used in the synthesis of biologically active molecules.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. Its ability to protect amine groups during synthesis makes it a valuable tool in medicinal chemistry.
Industry: In the chemical industry, this compound is used in the production of various chemicals and materials. Its stability and ease of removal make it an ideal protecting group in large-scale synthesis.
作用机制
The mechanism of action of tert-butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate involves the formation of a stable carbamate linkage with the amine group. This protects the amine from unwanted reactions during synthesis. The carbamate group can be removed under acidic conditions, typically using trifluoroacetic acid, which protonates the carbonyl oxygen, leading to the cleavage of the tert-butyl group and the release of the free amine.
相似化合物的比较
tert-Butyl carbamate: Similar in structure but lacks the sulfanyl group.
tert-Butyl N-[(2S)-1-hydroxypropan-2-yl]carbamate: Similar but with a hydroxyl group instead of a sulfanyl group.
tert-Butyl N-[(2S)-1-aminopropan-2-yl]carbamate: Similar but with an amino group instead of a sulfanyl group.
Uniqueness: tert-Butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate is unique due to the presence of the sulfanyl group, which can participate in additional chemical reactions such as oxidation to form sulfoxides or sulfones. This provides additional functionality and versatility in synthetic applications compared to other similar compounds.
属性
CAS 编号 |
1286768-71-5 |
|---|---|
分子式 |
C8H17NO2S |
分子量 |
191.29 g/mol |
IUPAC 名称 |
tert-butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate |
InChI |
InChI=1S/C8H17NO2S/c1-6(5-12)9-7(10)11-8(2,3)4/h6,12H,5H2,1-4H3,(H,9,10)/t6-/m0/s1 |
InChI 键 |
NCVLQTCIRKDURX-LURJTMIESA-N |
手性 SMILES |
C[C@@H](CS)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(CS)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


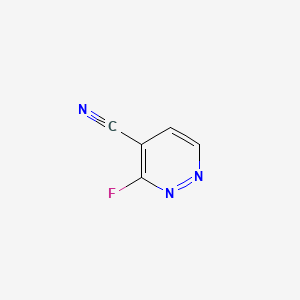
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13506141.png)
